5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce tetrahydropyridine compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2-dihydropyridin-2-one: Lacks the amino and methylbutenyl groups.
5-Amino-1,2-dihydropyridin-2-one: Lacks the methyl and methylbutenyl groups.
6-Methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one: Lacks the amino group.
Uniqueness
5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is unique due to the presence of both amino and methylbutenyl groups, which may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O. The compound features a dihydropyridine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Dihydropyridine derivatives often act as inhibitors of various enzymes, which can lead to reduced proliferation of cancer cells.
- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Signal Transduction Pathways : It can influence signaling pathways involved in cell growth and apoptosis.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against human leukemia cells (CCRF-CEM) at concentrations ranging from 5 to 50 µM over a 72-hour exposure period. The results indicated a dose-dependent response with an IC50 value suggesting effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests showed that it exhibits activity against several bacterial strains, indicating potential use as a therapeutic agent in treating infections.
Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal assessed the efficacy of this compound against human cancer cell lines. The study utilized an XTT assay to evaluate cell viability after treatment with varying concentrations of the compound. The findings revealed that at a concentration of 10 µM, there was a notable reduction in cell viability compared to untreated controls .
Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of the compound. The study employed disk diffusion methods to test susceptibility against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited the growth of specific strains, suggesting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Biological Activity | Test System | Concentration (µM) | Result |
---|---|---|---|
Anticancer | CCRF-CEM (human leukemia) | 5 - 50 | Dose-dependent cytotoxicity |
Antimicrobial | Various bacterial strains | 10 | Inhibition observed |
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-6-methyl-1-(3-methylbut-2-enyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8(2)6-7-13-9(3)10(12)4-5-11(13)14/h4-6H,7,12H2,1-3H3 |
InChI Key |
PZFBXYVRGPYJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC=C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.